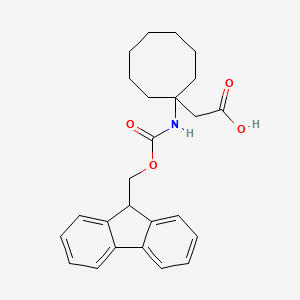

N-Fmoc-2-(1-aminocyclooctyl)acetic acid

Description

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is a specialized amino acid derivative widely used in peptide synthesis and drug discovery. It features a cyclooctane ring substituted with an acetic acid moiety and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine. The Fmoc group enables selective deprotection under mild basic conditions, making it compatible with solid-phase peptide synthesis (SPPS) workflows. Its unique cyclooctane backbone enhances conformational rigidity, which can improve peptide stability and target binding affinity .

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-23(28)16-25(14-8-2-1-3-9-15-25)26-24(29)30-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,1-3,8-9,14-17H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIACGWGSOHGIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-(1-aminocyclooctyl)acetic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions usually require a controlled temperature and pH to ensure the successful attachment of the Fmoc group.

Industrial Production Methods

Industrial production of N-Fmoc-2-(1-aminocyclooctyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin and then cleaved off after the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-(1-aminocyclooctyl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group with piperidine yields the free amine .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of N-Fmoc-2-(1-aminocyclooctyl)acetic acid typically involves protecting the amine group using Fmoc-Cl in the presence of a base such as sodium bicarbonate. This allows for selective reactions during peptide assembly. The Fmoc group can be removed under basic conditions (e.g., using piperidine), revealing the free amine for further functionalization.

Peptide Synthesis

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is extensively used in solid-phase peptide synthesis (SPPS). It serves as a building block for synthesizing complex peptides and proteins. The incorporation of this compound can enhance the stability and bioavailability of therapeutic peptides.

Drug Development

This compound plays a vital role in developing peptide-based drugs that target specific molecular pathways associated with diseases such as cancer and autoimmune disorders. Its ability to form stable peptide bonds makes it an attractive candidate for therapeutic applications.

Biochemical Research

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is utilized to study protein interactions and functions. By incorporating this compound into peptides, researchers can investigate how structural modifications affect biological activity.

Peptide Therapeutics

A study demonstrated that peptides synthesized using N-Fmoc-2-(1-aminocyclooctyl)acetic acid exhibited improved binding affinity to target proteins compared to those synthesized without this amino acid. The structural rigidity provided by the cyclooctyl moiety contributed to enhanced interactions.

Mechanistic Insights

Research has shown that this compound not only protects amines but also potentially interacts with biological targets, influencing enzyme-substrate dynamics. This characteristic is particularly useful in designing inhibitors or modulators of enzymatic activity.

Solid-Phase Synthesis Optimization

Recent studies optimized the solid-phase synthesis process using N-Fmoc-2-(1-aminocyclooctyl)acetic acid, resulting in higher yields and purities of synthesized peptides. This optimization is crucial for scaling up production for therapeutic applications.

Mechanism of Action

The mechanism of action of N-Fmoc-2-(1-aminocyclooctyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Key Structural Features:

| Compound Name | Core Structure | Ring Size | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| N-Fmoc-2-(1-aminocyclooctyl)acetic acid | Cyclooctane | 8-membered | Fmoc-protected amine, acetic acid | Not explicitly provided (inferred: C₂₅H₂₉NO₄) | ~423.5 (estimated) |

| N-Fmoc-2-(1-aminocycloheptyl)acetic acid | Cycloheptane | 7-membered | Fmoc-protected amine, acetic acid | C₂₄H₂₇NO₄ | 393.48 |

| (1R,3S)-N-Fmoc-1-aminocyclopentane-3-carboxylic acid | Cyclopentane | 5-membered | Fmoc-protected amine, carboxylic acid | C₂₁H₂₁NO₄ | 351.40 |

| Fmoc-2-(1-Boc-4-piperidyl)acetic acid | Piperidine (6-membered) | 6-membered | Fmoc-protected amine, Boc-protected amine, acetic acid | C₂₃H₃₀N₂O₆ | 454.50 |

Notes:

- Larger rings (e.g., cyclooctane) increase steric bulk and conformational constraints compared to smaller rings (cyclopentane, cycloheptane) .

- Piperidine derivatives (e.g., Fmoc-2-(1-Boc-4-piperidyl)acetic acid) introduce additional heteroatoms and functionalization sites .

Physicochemical Properties

| Compound Name | Solubility | Purity | Storage Conditions | Stability Issues |

|---|---|---|---|---|

| N-Fmoc-2-(1-aminocyclooctyl)acetic acid | Likely soluble in DMSO, water (inferred) | Not provided | 4°C (long-term) | Sensitive to acidic/basic hydrolysis |

| N-Fmoc-2-(1-aminocycloheptyl)acetic acid | Soluble in DMSO, water | ≥97% | 4°C (long-term) | Degrades at high temperatures |

| Fmoc-L-Dab(Aloc)-OH | Soluble in DMSO | Not tested | Room temperature | Decomposes under strong acids |

| (S)-N-Fmoc-2-(5-bromothienyl)alanine | Limited water solubility | ≥95% | -20°C | Light-sensitive |

Key Findings :

Research Highlights :

- Stapled peptides incorporating cyclooctane or cycloheptane derivatives show superior anti-PD-L1 activity in cervical cancer models compared to linear analogs .

- Cyclopentane-based analogs (e.g., (1R,3S)-N-Fmoc-1-aminocyclopentane-3-carboxylic acid) are preferred for compact peptide loops due to their smaller ring size .

Biological Activity

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is a compound that has garnered attention in the fields of organic chemistry and biochemistry, particularly for its applications in peptide synthesis and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is essential for the stability and reactivity of the amino group during peptide synthesis. The compound's structure can be represented as follows:

This structure allows for effective incorporation into peptides, enhancing their biological properties.

The primary mechanism of action for N-Fmoc-2-(1-aminocyclooctyl)acetic acid involves its role as a protecting group for amines in organic synthesis. The Fmoc group can be easily removed under basic conditions, allowing for further functionalization of the amino group. This property is critical in solid-phase peptide synthesis (SPPS), where it facilitates the stepwise assembly of peptide chains.

1. Peptide Synthesis

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is widely used in SPPS, serving as a building block for synthesizing complex peptides and proteins. Its incorporation into peptide sequences can enhance stability and bioavailability, which are crucial for therapeutic applications.

2. Drug Development

The compound has been utilized in the development of peptide-based drugs targeting specific molecular pathways involved in diseases such as cancer and autoimmune disorders. Its ability to form stable peptide bonds makes it an attractive candidate for therapeutic agents.

Case Studies

- Study on Peptide Therapeutics : A study demonstrated that peptides synthesized using N-Fmoc-2-(1-aminocyclooctyl)acetic acid exhibited improved binding affinity to target proteins compared to those synthesized without this amino acid . The enhanced interaction was attributed to the structural rigidity provided by the cyclooctyl moiety.

- Mechanistic Insights : Research has shown that the compound's mechanism involves not only protection but also potential interactions with biological targets, influencing enzyme-substrate dynamics . This characteristic is particularly useful in designing inhibitors or modulators of enzymatic activity.

- Solid-Phase Synthesis Optimization : A recent study optimized the solid-phase synthesis process using N-Fmoc-2-(1-aminocyclooctyl)acetic acid, resulting in higher yields and purities of synthesized peptides . This optimization is vital for scaling up production for therapeutic applications.

Comparative Analysis

| Property | N-Fmoc-2-(1-aminocyclooctyl)acetic acid | Other Fmoc-protected Amino Acids |

|---|---|---|

| Fmoc Group Stability | High | Variable |

| Ease of Removal | Moderate (basic conditions) | Generally easy |

| Peptide Bond Formation | Efficient | Varies with structure |

| Biological Activity | High (enhanced binding properties) | Depends on specific amino acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.